N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a combination of cyanophenyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable precursor with cyanide to introduce the cyano group.
Synthesis of the thiophene derivative: The thiophene moiety is synthesized through a series of reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling reaction: The final step involves coupling the cyanophenyl intermediate with the thiophene derivative using appropriate coupling agents and conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyanophenyl derivatives: Compounds with similar cyanophenyl structures are used in medicinal chemistry for their biological activities.
Uniqueness
N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to its combination of cyanophenyl and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c20-9-12-3-1-2-4-15(12)22-19(25)18(24)21-10-14-5-6-16(27-14)17(23)13-7-8-26-11-13/h1-8,11H,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZVYXZLDYTXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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